3-O-Decylellagic acid
Description
3-O-Decylellagic acid (3-ODEA) is a synthetic derivative of ellagic acid, a naturally occurring polyphenol found in fruits and nuts. Ellagic acid is renowned for its antimutagenic, antioxidant, and chemopreventive properties . However, its poor bioavailability due to low solubility and rapid metabolism limits therapeutic applications. To address this, synthetic modifications, such as alkylation, have been explored. 3-ODEA is synthesized by introducing a decyl (10-carbon) chain at the 3-hydroxyl position of ellagic acid, enhancing lipophilicity and altering pharmacokinetics . Studies demonstrate that 3-ODEA exhibits prolonged tissue retention and improved absorption compared to its parent compound, making it a candidate for further pharmacological investigation .
Properties
CAS No. |
110007-19-7 |
|---|---|
Molecular Formula |
C24H26O8 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
7-decoxy-6,13,14-trihydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |
InChI |
InChI=1S/C24H26O8/c1-2-3-4-5-6-7-8-9-10-30-20-16(26)12-14-18-17-13(24(29)32-22(18)20)11-15(25)19(27)21(17)31-23(14)28/h11-12,25-27H,2-10H2,1H3 |
InChI Key |
IOLJKBSBRLZDIU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O |
Other CAS No. |
110007-19-7 |
Synonyms |
3-O-decylellagic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ellagic Acid
- Structural Differences : Ellagic acid lacks alkyl or methyl substitutions, retaining four hydroxyl groups critical for antioxidant activity .
- Low lipophilicity (logP ~1.2) restricts cellular uptake .
- Biological Activity: Strong free radical scavenging (IC₅₀: 2.1 μM in DPPH assay) due to hydroxyl groups . Antimutagenic effects against carcinogens like N-2-fluorenylacetamide in liver carcinogenesis models .
3,3'-Di-O-Methylellagic Acid
- Structural Differences : Methyl groups at the 3- and 3'-positions reduce polarity while preserving two hydroxyl groups .
- Pharmacokinetics :
- Biological Activity :
3-O-Decylellagic Acid
Key Comparative Data
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | Ellagic Acid | 3,3'-Di-O-Methylellagic Acid | This compound |
|---|---|---|---|
| Molecular Weight (g/mol) | 302.19 | 330.29 | 474.50 |
| LogP | 1.2 | 3.5 | 6.8 |
| Plasma Half-Life (h) | 2 | 6 | 24 |
| Major Tissues Retained | Liver, Kidneys | Liver, Kidneys | Liver, Adipose Tissue |
Mechanistic Insights
- Lipophilicity and Bioavailability : The decyl chain in 3-ODEA facilitates passive diffusion across lipid membranes, increasing bioavailability. Methylation in 3,3'-di-O-methylellagic acid offers a balance between solubility and retention but is less effective than alkylation .
- Antioxidant-Antimutagenic Trade-off : Substitutions reduce direct radical scavenging but enhance tissue-specific accumulation, enabling prolonged chemopreventive effects despite lower in vitro antioxidant metrics .
Q & A
Q. What controls are essential for in vivo studies evaluating this compound’s chemopreventive effects?
- Methodological Answer : Include vehicle-only controls, positive controls (e.g., tamoxifen for breast cancer models), and untreated cohorts. Sham-operated animals account for surgical stress in xenograft studies. The 1986 study used benzo[a]pyrene-induced carcinogenesis as a baseline .
Q. How should researchers optimize sample size for pharmacokinetic studies of this compound?
- Methodological Answer : Power calculations based on preliminary data (e.g., variance in plasma concentration) ensure statistical robustness. For rare outcomes like metabolite detection, longitudinal sampling in ≥8 animals/group is recommended .
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